
(4-Methylthiophen-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Unfortunately, the synthesis process for “(4-Methylthiophen-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone” is not explicitly mentioned in the available resources .Molecular Structure Analysis
The molecular structure of “(4-Methylthiophen-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone” is not directly provided in the search results .Chemical Reactions Analysis
The specific chemical reactions involving “(4-Methylthiophen-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone” are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Methylthiophen-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone” are not explicitly mentioned in the available resources .Applications De Recherche Scientifique
Synthesis and Characterization
Research has been conducted on the synthesis and spectral characterization of similar thiazole and thiophene derivatives. These studies involve the detailed synthesis process, characterization by UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. The structural optimization and interpretation of theoretical vibrational spectra have been carried out using density functional theory (DFT) calculations. This kind of research lays the foundation for understanding the chemical and physical properties of these compounds, which is crucial for their potential application in various fields (Shahana & Yardily, 2020).
Optoelectronic Properties
Aryl-substituted bithiophenes have been synthesized and studied for their optoelectronic properties. The research includes the synthesis of phenyl- and thien-2-yl-[2,2′-bithiophen]-5-yl)(thiophen-2-yl)methanones, followed by the investigation of their UV-Vis absorption, fluorescence spectroscopy, and cyclic voltammetry. The lowest-energy conformations, electronic origins of UV-Vis absorption, and fluorescence emission bands, along with frontier molecular orbital properties, were elucidated using DFT and time-dependent DFT calculations. This type of study is pivotal for the development of new materials for electronic and optoelectronic applications (Swaroop, Tabasi, Zhao, & Georghiou, 2018).
Biological Activities
Several compounds with structural similarities have been synthesized and evaluated for their biological activities, including antimicrobial and anticancer properties. For instance, novel N-phenylpyrazolyl aryl methanones derivatives showing favorable herbicidal and insecticidal activities have been developed. The research encompasses multi-step syntheses, characterization, and the biological activity evaluation of these compounds, highlighting their potential in developing new pesticides and drugs (Wang et al., 2015).
Mécanisme D'action
The mechanism of action for “(4-Methylthiophen-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone” is not specified in the available resources.
Safety and Hazards
The safety and hazards associated with “(4-Methylthiophen-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone” are not detailed in the available resources.
Orientations Futures
Propriétés
IUPAC Name |
(4-methylthiophen-2-yl)-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS2/c1-13-11-16(21-12-13)17(19)18-8-7-15(20-10-9-18)14-5-3-2-4-6-14/h2-6,11-12,15H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUCOIRYNCCWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylthiophen-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B2812947.png)
![4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2812949.png)
![5-((3-Chlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2812950.png)





![3-Ethenylsulfonyl-N-[1-(1,3-thiazol-2-yl)pyrazol-4-yl]propanamide](/img/structure/B2812959.png)
![Methyl 3-[benzyl({[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl})amino]-2-methylpropanoate](/img/structure/B2812960.png)
![8-(4-ethylphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2812961.png)

![1-ethyl-3-methyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2812963.png)
![3-bromo-N-[2-(ethylsulfanyl)cyclopentyl]-6-fluoropyridine-2-carboxamide](/img/structure/B2812968.png)